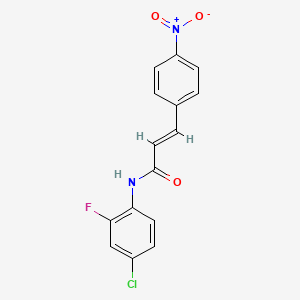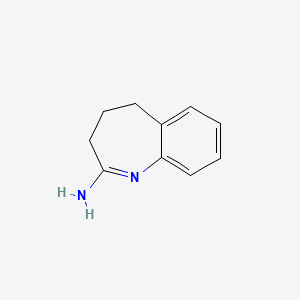
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)acrylamide, commonly known as CFN-1, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用機序
CFN-1 exerts its effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of proteases such as cathepsin B and L, as well as the kinase activity of JNK and ERK. CFN-1 has also been shown to inhibit the activity of phosphatases such as PP1 and PP2A. These inhibitory effects result in a wide range of biochemical and physiological effects, including the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
CFN-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce autophagy. CFN-1 has also been shown to inhibit the migration and invasion of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CFN-1 is its potent inhibitory effects on a number of enzymes and proteins. This makes it a valuable tool for the study of various biological processes. Additionally, CFN-1 has been shown to exhibit anticancer and neuroprotective properties, making it a promising candidate for the development of new therapies. However, one of the limitations of CFN-1 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of CFN-1. One area of research is the development of new cancer therapies based on the inhibitory effects of CFN-1. Additionally, CFN-1 has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of CFN-1 and its potential therapeutic applications.
合成法
CFN-1 can be synthesized through a multistep process involving the reaction of 4-chloro-2-fluoroaniline with 4-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation.
科学的研究の応用
CFN-1 has been used extensively in scientific research as a tool to study various biological processes. It has been shown to exhibit potent inhibitory effects on a number of enzymes, including proteases, kinases, and phosphatases. CFN-1 has also been shown to have anticancer properties, making it a promising candidate for the development of new cancer therapies. Additionally, CFN-1 has been used to study the role of certain proteins and signaling pathways in various diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-7-14(13(17)9-11)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCOMGHFNAGRFR-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)

![5-(4-fluorophenyl)-3-[4-(methylthio)benzylidene]-2(3H)-furanone](/img/structure/B5740590.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)

![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)


